molecular formula C11H13NO5 B8810952 4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid CAS No. 119647-71-1

4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid

Cat. No. B8810952
CAS RN: 119647-71-1
M. Wt: 239.22 g/mol
InChI Key: UYAREPYLHMHXQP-UHFFFAOYSA-N
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Description

4-[5-(ethoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
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properties

CAS RN

119647-71-1

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

4-(5-ethoxycarbonyl-1H-pyrrol-3-yl)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO5/c1-2-17-11(16)8-5-7(6-12-8)9(13)3-4-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15)

InChI Key

UYAREPYLHMHXQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 3000-mL 4-necked round-bottom flask was placed a solution of oxolane-2,5-dione (100 g, 999.27 mmol, 2.00 equiv) in 1,2-dichloroethane (690 mL) and AlCl3 (400.5 g, 3.00 mol, 6.00 equiv), followed by the addition of a solution of ethyl 1H-pyrrole-2-carboxylate (69 g, 495.86 mmol, 1.00 equiv) in 1,2-dichloroethane (660 mL) dropwise with stirring at room temperature over 20 min (FIG. 14). The resulting solution was stirred at room temperature for 3 h and quenched by the addition of 3 kg of water/ice. The solids were collected by filtration, washed with 1×1000 mL of water and dried in a vacuum oven to afford 105 g (89%) of 113g as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Synthesis routes and methods II

Procedure details

Into a 3000-mL 4-necked round-bottom flask was placed a solution of oxolane-2,5-dione (100 g, 999.27 mmol, 2.00 equiv) in 1,2-dichloroethane (690 mL) and AlCl3 (400.5 g, 3.00 mol, 6.00 equiv), followed by the addition of a solution of ethyl 1H-pyrrole-2-carboxylate (69 g, 495.86 mmol, 1.00 equiv) in 1,2-dichloroethane (660 mL) dropwise with stirring at room temperature over 20 min (FIG. 14). The resulting solution was stirred at room temperature for 3 h and quenched by the addition of 3 kg of water/ice. The solids were collected by filtration, washed with 1×1000 mL of water and dried in a vacuum oven to afford 105g (89%) of 113g as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Name
Yield
89%

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